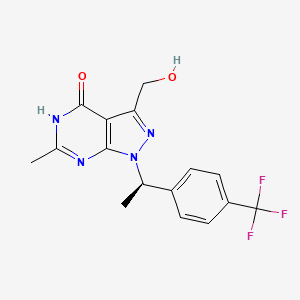

PDE2 inhibitor 4

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H15F3N4O2 |

|---|---|

Molecular Weight |

352.31 g/mol |

IUPAC Name |

3-(hydroxymethyl)-6-methyl-1-[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C16H15F3N4O2/c1-8(10-3-5-11(6-4-10)16(17,18)19)23-14-13(12(7-24)22-23)15(25)21-9(2)20-14/h3-6,8,24H,7H2,1-2H3,(H,20,21,25)/t8-/m1/s1 |

InChI Key |

WOPONWMJGIDXSF-MRVPVSSYSA-N |

Isomeric SMILES |

CC1=NC2=C(C(=NN2[C@H](C)C3=CC=C(C=C3)C(F)(F)F)CO)C(=O)N1 |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(C)C3=CC=C(C=C3)C(F)(F)F)CO)C(=O)N1 |

Origin of Product |

United States |

Pharmacological Modulation of Phosphodiesterase 2 Activity

Mechanism of Action of PDE2 Inhibitors

The primary mechanism of action of PDE2 inhibitors, such as Bay 60-7550, is the prevention of cAMP and cGMP hydrolysis. nih.gov This leads to an accumulation of these cyclic nucleotides within the cell, thereby amplifying their signaling effects. Bay 60-7550 is a selective inhibitor of PDE2, showing significantly higher potency for PDE2 compared to other phosphodiesterase families. oup.comresearchgate.net

Inhibition of PDE2 by Bay 60-7550 leads to a significant increase in the intracellular concentrations of both cGMP and cAMP. nih.gov In studies using neuronal cells, Bay 60-7550 has been shown to reverse corticosterone-induced decreases in cGMP levels. oup.com While it did not significantly increase cAMP on its own in that particular study, in other contexts, such as in the presence of an adenylyl cyclase stimulator like forskolin, Bay 60-7550 does potentiate cAMP accumulation. oup.comresearchgate.net

In cardiac myocytes, the effects of PDE2 inhibition on cyclic nucleotide levels are compartmentalized. ahajournals.org For instance, the PDE2-specific inhibitor Bay 60-7550 has been observed to reduce the effect of a nitric oxide donor on the isoproterenol-induced cAMP response in the protein kinase A (PKA)-RII compartment, without affecting the PKA-RI compartment. ahajournals.org This highlights the localized action of PDE2 in regulating cyclic nucleotide levels.

Biochemical measurements in the interpeduncular nucleus (IPN) of the brain have shown that Bay 60-7550 alone can increase cAMP levels more than fourfold. pnas.org Furthermore, it prevents the reduction of cAMP levels that would otherwise be caused by atrial natriuretic peptide (ANP). pnas.org Bay 60-7550 also enhances cGMP accumulation in the IPN, an effect that is further stimulated by ANP. pnas.org

The table below summarizes the effects of Bay 60-7550 on cyclic nucleotide levels in different experimental models.

| Experimental Model | Treatment | Effect on cGMP | Effect on cAMP | Reference |

| HT-22 hippocampal cells | Corticosterone + Bay 60-7550 (1 µM) | Reversed corticosterone-induced decrease | No significant increase | oup.com |

| Rat cortical neurons | Bay 41-8543 + Bay 60-7550 (1 nM - 1 µM) | Significant increase | - | researchgate.net |

| Rat cortical neurons | Forskolin + Bay 60-7550 (100 nM - 1 µM) | - | Significant increase | researchgate.net |

| Mouse interpeduncular nucleus | Bay 60-7550 (10 µM) | Increased accumulation | - | pnas.org |

| Mouse interpeduncular nucleus | Bay 60-7550 (pretreatment) | - | Prevented ANP-induced reduction | pnas.org |

The elevation of cAMP and cGMP levels by PDE2 inhibition subsequently modulates a variety of downstream signaling pathways. These pathways are critical for numerous cellular processes, including neuronal plasticity, cardiac function, and gene expression.

The increase in intracellular cAMP resulting from PDE2 inhibition leads to the activation of Protein Kinase A (PKA). maastrichtuniversity.nl Activated PKA phosphorylates a wide range of substrate proteins, thereby regulating their activity. In cardiac myocytes, the antihypertrophic effect of Bay 60-7550 is mediated by PKA. ahajournals.org This effect is blocked by PKA inhibitors such as H89 and cAMPS-Rp. ahajournals.org Furthermore, Bay 60-7550 has been shown to increase PKA-mediated phosphorylation of the AKAR4 reporter, confirming PKA activation. ahajournals.org

A key substrate of PKA in this context is the nuclear factor of activated T-cells (NFAT). ahajournals.org Bay 60-7550 enhances the PKA-dependent phosphorylation of NFAT in cardiac myocytes, which is a crucial step in its antihypertrophic action. ahajournals.org The compartmentalization of PKA signaling is also evident, as disrupting PKA-A-Kinase Anchoring Proteins (AKAPs) interactions abolishes the effects of Bay 60-7550. ahajournals.org

Similarly, the accumulation of cGMP due to PDE2 inhibition activates Protein Kinase G (PKG). ahajournals.org In neuronal cells, the neuroprotective effects of Bay 60-7550 against corticosterone-induced damage are dependent on the cGMP/PKG pathway. oup.comnih.gov This is evidenced by the fact that the PKG inhibitor KT5823 blocks these protective effects, whereas the PKA inhibitor H89 does not. oup.comnih.gov

The effects of Bay 60-7550 on ameliorating cognitive and memory impairments induced by amyloid-beta have also been shown to be preventable by the PKG inhibitor KT5823. nih.gov This suggests that the therapeutic effects of PDE2 inhibition in this context are mediated through PKG signaling. nih.gov

In addition to PKA, cAMP can also activate another class of effector proteins known as Exchange Proteins Activated by cAMP (Epac). pnas.org The Epac pathway is involved in various cellular processes, including neurotransmitter release. nih.gov In a mouse model of Fragile X syndrome, the potentiation of glutamate (B1630785) release by isoproterenol, which is absent in these mice, can be reestablished by inhibiting PDE2A with Bay 60-7550. nih.gov This suggests a role for PDE2 in modulating cAMP signaling through pathways that may involve Epac, particularly in the context of synaptic function. nih.gov In some cellular contexts, such as at the calyx of Held synapse, the potentiation of cAMP requires Epac activity but not PKA. pnas.org

A critical downstream target of both PKA and PKG signaling pathways is the transcription factor cAMP-Responsive Element-Binding Protein (CREB). maastrichtuniversity.nl Phosphorylation of CREB is a key event that leads to the transcription of genes involved in neuroprotection, neuronal plasticity, and survival. researchgate.net

Studies have shown that Bay 60-7550 can reverse the stress-induced decrease in the phosphorylation of CREB (pCREB). nih.gov This effect of Bay 60-7550 on pCREB can be blocked by inhibitors of both PKA (H89) and PKG (KT5823). nih.gov This indicates that PDE2 inhibition influences CREB phosphorylation through both cAMP/PKA and cGMP/PKG pathways.

Furthermore, Bay 60-7550 has been found to up-regulate the CREB co-activator, CREB-binding protein (CBP), an effect that is also blocked by the PKG inhibitor KT5823. oup.comresearchgate.net The modulation of CREB and its co-activators by Bay 60-7550 leads to changes in the expression of downstream genes, such as brain-derived neurotrophic factor (BDNF). oup.commaastrichtuniversity.nlnih.gov Bay 60-7550 has been shown to reverse corticosterone-induced downregulation of BDNF and rescue Aβ-induced decreases in BDNF expression. oup.comnih.gov

The table below summarizes the effects of Bay 60-7550 on downstream signaling molecules.

| Target Molecule | Experimental Condition | Effect of Bay 60-7550 | Reference |

| Phosphorylated CREB (pCREB) | Chronic stress in mice | Reversed stress-induced decrease | nih.gov |

| CREB-binding protein (CBP) | Corticosterone-treated HT-22 cells | Reversed corticosterone-induced downregulation | oup.comresearchgate.net |

| Brain-Derived Neurotrophic Factor (BDNF) | Corticosterone-treated HT-22 cells | Reversed corticosterone-induced downregulation | oup.com |

| Brain-Derived Neurotrophic Factor (BDNF) | Aβ-treated mice | Rescued Aβ-induced decrease | nih.gov |

| Phosphorylated NFAT | Norepinephrine-treated cardiac myocytes | Enhanced PKA-dependent phosphorylation | ahajournals.org |

Downstream Signaling Pathway Modulation

Selectivity Profiles of PDE2 Inhibitors

A critical aspect in the development of pharmacologically useful PDE2 inhibitors is their selectivity. An ideal inhibitor should potently target PDE2 with minimal activity against other phosphodiesterase isoforms. This selectivity is paramount to avoid off-target effects and to precisely modulate the intended signaling pathway. The following sections detail the comparative inhibition studies and the methodologies used to determine the selectivity of these compounds.

Extensive in vitro studies have been conducted to characterize the selectivity of various PDE2 inhibitors. One such well-characterized inhibitor is PF-05180999. Research has demonstrated its high potency for PDE2A, with an IC50 value of 1.3 nM. To establish its selectivity, PF-05180999 was tested against a comprehensive panel of other human PDE isoforms.

The inhibitory activity of PF-05180999 against these isoforms was found to be significantly lower, showcasing its high selectivity for PDE2. For instance, the IC50 values for other PDEs were all greater than 10,000 nM, indicating a selectivity of over 7,500-fold for PDE2A compared to the other isoforms tested. This high degree of selectivity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for side effects arising from the inhibition of other PDEs.

Below is a data table summarizing the selectivity profile of PF-05180999 against various human phosphodiesterase isoforms.

| PDE Isoform | IC50 (nM) | Selectivity vs. PDE2A (fold) |

| PDE1A | >10,000 | >7692 |

| PDE2A | 1.3 | 1 |

| PDE3A | >10,000 | >7692 |

| PDE4D | >10,000 | >7692 |

| PDE5A | >10,000 | >7692 |

| PDE7B | >10,000 | >7692 |

| PDE9A | >10,000 | >7692 |

| PDE10A | >10,000 | >7692 |

| PDE11A | >10,000 | >7692 |

Data sourced from research on PF-05180999.

The determination of isoform selectivity is a cornerstone of preclinical drug development for PDE inhibitors. The primary method for assessing this is through in vitro enzymatic assays. These assays directly measure the ability of a compound to inhibit the catalytic activity of a specific PDE isoform.

A common approach involves the use of recombinant human PDE enzymes. These enzymes are purified and incubated with their respective cyclic nucleotide substrates, either cAMP or cGMP, which are often radiolabeled (e.g., with tritium, ³H). The inhibitor compound, at varying concentrations, is added to this reaction mixture. The enzymatic reaction results in the conversion of the cyclic nucleotide to its corresponding monophosphate (e.g., ³H-cAMP to ³H-AMP).

The amount of product formed is then quantified, typically using techniques like scintillation counting. By measuring the product formation at different inhibitor concentrations, a dose-response curve can be generated. From this curve, the half-maximal inhibitory concentration (IC50) value is calculated. The IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

To establish a selectivity profile, this process is repeated for the lead compound against a panel of different PDE isoforms. The resulting IC50 values are then compared to determine the compound's potency and selectivity for the target isoform, as illustrated in the table in the preceding section. This systematic and quantitative approach is essential for identifying compounds with the desired pharmacological profile for further development.

Discovery and Medicinal Chemistry of Pde2 Inhibitors

High-Throughput Screening and Lead Identification Strategies

The journey to discover novel PDE2 inhibitors often begins with high-throughput screening (HTS). This process involves testing vast libraries of chemical compounds to identify "hits"—molecules that show inhibitory activity against the target enzyme. youtube.comyoutube.com HTS campaigns utilize automated robotic systems to test millions of compounds rapidly, measuring their effect on PDE2 activity. youtube.com

Strategies for lead identification in the context of PDE2 inhibitors include:

Targeted Screening: Focusing on compound libraries with known affinity for other PDE family members, with the hypothesis that some may possess cross-reactivity with PDE2.

Fragment-Based Screening: Identifying small, low-affinity molecules (fragments) that bind to the enzyme, which can then be grown or combined to create more potent leads.

In Silico Screening: Using computational models of the PDE2 active site to predict which molecules from a virtual library are most likely to bind, thereby prioritizing compounds for experimental testing.

Once initial hits are identified, they undergo further validation and characterization to confirm their activity and determine their mode of inhibition, paving the way for lead optimization.

Structure-Activity Relationship (SAR) Studies for PDE2 Inhibitors

Following the identification of a lead compound, extensive Structure-Activity Relationship (SAR) studies are conducted. SAR studies are a cornerstone of medicinal chemistry, systematically modifying the chemical structure of a lead molecule and assessing how these changes affect its biological activity. researchgate.net

Identification of Key Structural Features for Potency and Selectivity

For PDE2 inhibitors, SAR studies have revealed several key structural features crucial for achieving high potency and selectivity over other PDE families, particularly the closely related PDE4. In the development of inhibitors derived from other scaffolds, specific modifications were essential to engender PDE2 affinity.

For example, in the transformation of a pyrazolodiazepinone PDE4 inhibitor scaffold into a selective PDE2 inhibitor, researchers found that the introduction of a basic amine was a critical determinant for PDE2 potency. This basic group could form a key salt bridge interaction with an aspartic acid residue (Asp895) in the PDE2 active site, an interaction not as favorable in the PDE4 active site.

The table below illustrates the SAR for a series of compounds, showing how modifications impact PDE2 and PDE4 inhibition.

| Compound | R1 Group | PDE2 IC50 (nM) | PDE4 IC50 (nM) | Selectivity (PDE4/PDE2) |

| 1 | H | >10000 | 50 | N/A |

| 2 | -CH2-piperidine | 250 | 1500 | 6 |

| 3 | -CH2-N(CH3)2 | 100 | 2000 | 20 |

| 4 | -CH2-CH2-N(CH3)2 | 15 | >10000 | >667 |

Data is representative and synthesized from typical SAR studies for illustrative purposes.

As shown, the initial PDE4-selective compound 1 had no significant PDE2 activity. The addition of different basic amine functionalities in compounds 2 , 3 , and 4 progressively increased PDE2 potency while diminishing PDE4 activity. Compound 4 , with its dimethylaminoethyl side chain, achieved a remarkable increase in PDE2 potency and a high degree of selectivity.

Analysis of Ligand-Induced Conformational Changes and Binding Pockets within the PDE2 Catalytic Domain

The binding of an inhibitor to the PDE2 catalytic domain is not a simple lock-and-key event. It often induces significant conformational changes in the enzyme. frontiersin.orgzenodo.org X-ray crystallography and molecular modeling studies have been instrumental in visualizing these changes.

The binding of potent inhibitors like compound 4 can cause shifts in the positions of key amino acid residues, creating or modifying pockets within the active site. These ligand-induced pockets are often crucial for achieving high selectivity. For instance, the binding of a selective inhibitor might stabilize a conformation of the PDE2 active site that is not readily adopted by PDE4, thus explaining the selectivity. This induced-fit mechanism highlights the dynamic nature of enzyme-inhibitor interactions. frontiersin.org

Characterization of cGMP-like versus cAMP-like Binding Modes

PDE2 is a dual-substrate enzyme, capable of hydrolyzing both cAMP and cGMP. ahajournals.org Interestingly, inhibitors can adopt binding modes that mimic one of these natural substrates. Structural studies have shown that many potent and selective PDE2 inhibitors, including those derived from PDE4 scaffolds, bind in a cGMP-like fashion. nih.gov

This is in contrast to the cAMP-like binding mode typically observed for inhibitors of PDE4. nih.gov The ability of the inhibitor's core structure and its substituents to occupy the space and make the specific hydrogen bonds and hydrophobic interactions characteristic of cGMP binding is a key factor in its potency and selectivity for PDE2. The enzyme's catalytic pocket has distinct features that differentiate the binding of the two cyclic nucleotides, and successful inhibitors exploit these differences. researchgate.net

Rational Design and Optimization Strategies

The insights gained from SAR and structural biology studies enable the rational design and optimization of new inhibitor candidates.

Transformation and Optimization of PDE4 Inhibitor Scaffolds to Achieve PDE2 Selectivity

A successful strategy in the discovery of novel PDE2 inhibitors has been the conversion of scaffolds originally designed to inhibit other PDE families, such as PDE4. nih.gov This approach leverages existing chemical equity and knowledge of PDE inhibitor chemistry.

The development of PDE2 inhibitor 4 is a prime example of this strategy. The starting point was a pyrazolodiazepinone core, a known PDE4 inhibitor. The key to transforming this scaffold was the rational introduction of a flexible side chain containing a basic amine. This modification was designed to target a specific aspartic acid residue deep within the PDE2 active site.

The optimization process involved:

Identifying a key interaction point: Recognizing the importance of the salt bridge with Asp895 in the PDE2 active site.

Varying the linker length and basicity: Synthesizing and testing a series of analogues with different chain lengths and amine substitutions to find the optimal geometry for this interaction.

Fine-tuning for selectivity: Ensuring that the introduced modifications simultaneously disrupted favorable interactions within the PDE4 active site.

This systematic approach successfully inverted the selectivity profile of the original scaffold, transforming a potent PDE4 inhibitor into a potent and highly selective PDE2 inhibitor. nih.gov This work underscores the power of structure-based drug design in navigating the complexities of the PDE family and developing highly targeted therapeutic agents.

Design and Synthesis of Novel Chemical Scaffolds with PDE2 Inhibitory Activity

The development of potent and selective phosphodiesterase 2 (PDE2) inhibitors is a significant area of research, driven by the enzyme's role in regulating cyclic nucleotide signaling in the brain. The design of novel chemical scaffolds is crucial for identifying drug candidates with improved potency, selectivity, and pharmacokinetic properties. Key strategies involve structure-based design, hit-to-lead optimization, and the exploration of diverse heterocyclic systems.

Dihydropyranopyrazole Derivatives

A notable class of PDE2 inhibitors is based on the dihydropyranopyrazole scaffold. The design of these compounds began with a hit molecule, (R)-LZ77, which was identified through high-throughput virtual screening and showed moderate PDE2 inhibitory activity with a half-maximal inhibitory concentration (IC50) of 261.3 nM. mdpi.com To enhance its potency and selectivity, a series of 28 dihydropyranopyrazole derivatives were designed and synthesized. mdpi.com

The core design strategy focused on introducing a side chain to the (R)-LZ77 structure that could occupy the H-pocket (hydrophobic pocket) within the PDE2 catalytic site, a feature known to improve inhibitory activity and selectivity. mdpi.com The synthesis involved a multi-step process, starting with the reaction of an appropriate aldehyde and malononitrile, followed by the addition of pyrazolone (B3327878) to form the dihydropyrano[2,3-c]pyrazole core. mdpi.com

Structure-activity relationship (SAR) studies revealed several key insights. The introduction of a 4-(trifluoromethyl)benzyl)oxyl side chain was particularly effective. Molecular docking studies for the most potent compound, (+)-11h (IC50 = 41.5 nM), showed that this side chain extends into the hydrophobic H-pocket, forming strong interactions with amino acid residues L770, L809, and F862, which significantly improves its inhibitory activity compared to the original hit compound. mdpi.com

| Compound | Description | PDE2 IC50 (nM) | Reference |

|---|---|---|---|

| (R)-LZ77 | Initial hit compound from virtual screening. | 261.3 | mdpi.com |

| (+)-11h | Most potent dihydropyranopyrazole derivative. | 41.5 | mdpi.com |

| EHNA | Reference compound used in assays. | 2460 | mdpi.com |

Pyrido[4,3-e] bpsbioscience.comcaymanchem.commedchemexpress.comtriazolo[4,3-a]pyrazines

Another promising scaffold is the tricyclic pyrido[4,3-e] bpsbioscience.comcaymanchem.commedchemexpress.comtriazolo[4,3-a]pyrazine system. Research in this area led to the development of potent inhibitors of both PDE2 and PDE10. A key challenge and focus of the design strategy was to achieve high selectivity for PDE2 over other PDE families, particularly PDE10. nih.gov

Optimization was guided by structure-based design, utilizing X-ray crystallography to understand inhibitor binding modes. nih.gov It was discovered that introducing a linear, lipophilic moiety at the meta-position of a phenyl ring attached to the triazole portion of the scaffold significantly enhanced selectivity for PDE2. This modification allows the inhibitor to access a unique ligand-induced lipophilic pocket in the PDE2 enzyme, an interaction not as favorable with PDE10. nih.gov This strategic modification resulted in compounds with over 210-fold selectivity for PDE2 versus PDE10 and PDE11. nih.gov

Pyrazolodiazepinones and Heteroaryl-pyrimidinones

While the pyrazole (B372694) and pyrimidinone cores are common in medicinal chemistry for developing enzyme inhibitors, including for other phosphodiesterase families like PDE5 and PDE9, the publicly available scientific literature from the conducted searches does not provide significant examples of pyrazolodiazepinone or heteroaryl-pyrimidinone scaffolds being specifically designed and optimized as potent PDE2 inhibitors. nih.govnih.gov Research on these specific heterocyclic systems for PDE2 targets appears to be less prevalent compared to other scaffolds.

In Vitro Enzyme Inhibition Assays and Cellular Screening Models

The evaluation of novel compounds for PDE2 inhibitory activity relies on a combination of direct enzyme inhibition assays and cell-based functional screens. These assays are essential for determining potency, selectivity, and cellular efficacy.

In Vitro Enzyme Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of purified PDE2. A widely used method is the Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This technique offers a robust and high-throughput format for screening large compound libraries.

The principle of the TR-FRET assay for PDE2 involves the following steps:

A fluorescently labeled substrate, typically FAM-cAMP (fluorescein-conjugated cyclic adenosine (B11128) monophosphate), is incubated with the PDE2 enzyme.

In the absence of an inhibitor, PDE2 hydrolyzes the phosphodiester bond of FAM-cAMP to produce FAM-AMP.

A binding agent that specifically recognizes the 5'-monophosphate product is added, along with a terbium-labeled anti-tag antibody or bead that binds to the agent.

When the product (FAM-AMP) is bound, the terbium donor and the fluorescein (B123965) acceptor are brought into close proximity, allowing FRET to occur upon excitation. This results in a high fluorescent signal.

When a compound inhibits PDE2, less FAM-AMP is produced, leading to a reduction in the FRET signal. The decrease in signal intensity is directly proportional to the inhibitor's potency, from which an IC50 value can be calculated.

Cellular Screening Models

Cellular screening models are critical for confirming that a compound can penetrate the cell membrane and engage the PDE2 target in a physiological context. These assays typically measure the downstream consequences of PDE2 inhibition, namely the increase in intracellular levels of the second messengers cAMP and/or cGMP.

One approach involves using engineered cell lines, such as HEK293 or HT-22 hippocampal cells, that express PDE2. researchgate.net Following treatment with an inhibitor, changes in intracellular cAMP or cGMP can be quantified using various methods, including immunoassays or reporter gene assays. For instance, studies have shown that potent PDE2 inhibitors like PF-05180999 can protect neuronal cells against stress-induced insults by stimulating cAMP and cGMP signaling pathways. researchgate.net

High-throughput cellular screening can be performed using systems like the FLIPR® (Fluorometric Imaging Plate Reader). The FLIPR system can monitor real-time kinetic changes in intracellular second messengers, often by using biosensors that generate a fluorescent or luminescent signal upon binding to cAMP or cGMP. This allows for the rapid assessment of a compound's functional activity in a cellular environment. These models are crucial for validating hits from biochemical screens and providing evidence of on-target activity within a living cell. medchemexpress.com

Preclinical Research on Pde2 Inhibitor Therapeutic Applications

Neuropsychiatric and Cognitive Disorders

Alzheimer's Disease and Other Dementia Models

Inhibition of PDE2 is a significant area of investigation for Alzheimer's disease (AD) and other dementias, with studies pointing to benefits in cognitive function, synaptic health, and mitigation of disease-related pathology. nih.govnih.gov

Preclinical studies consistently demonstrate that PDE2 inhibitors can enhance cognitive performance and memory in various animal models, including those relevant to aging and Alzheimer's disease. nih.gov By elevating intracellular levels of cAMP and cGMP, these compounds influence signaling cascades crucial for memory formation and consolidation. tandfonline.comnih.gov

Research using the selective PDE2 inhibitor BAY 60-7550 has shown significant improvements in memory deficits in multiple rodent models. maastrichtuniversity.nlmaastrichtuniversity.nlnih.gov For instance, in a mouse model of Alzheimer's disease (APPswe/PS1dE9), chronic treatment with BAY 60-7550 improved memory. maastrichtuniversity.nl In another study, BAY 60-7550 rescued memory impairment induced by amyloid-β oligomers (Aβo), which are considered key toxic species in AD. nih.gov This was evidenced by improved performance in cognitive tasks such as the eight-arm maze and the novel object recognition test. nih.gov These findings suggest that PDE2 inhibition can counteract the cognitive decline associated with the core pathologies of Alzheimer's disease. maastrichtuniversity.nlnih.gov

Interactive Data Table: Cognitive Enhancement Effects of PDE2 Inhibitors in Preclinical Models

| Compound | Animal Model | Behavioral Test | Key Findings | Citations |

|---|---|---|---|---|

| BAY 60-7550 | Aβ oligomer-injected mice | Novel Object Recognition | Increased discrimination index, reversing Aβo-induced deficits. | nih.gov |

| BAY 60-7550 | Aβ oligomer-injected mice | Eight-Arm Maze | Decreased working memory errors. | nih.gov |

| BAY 60-7550 | APPswe/PS1dE9 AD model | Object Location Task | Improved memory performance after chronic treatment. | maastrichtuniversity.nl |

| BAY 60-7550 | Age-impaired rats | Object Recognition Task | Improved memory acquisition and consolidation. | nih.gov |

| BAY 60-7550 | MK-801-induced deficit model | T-Maze Alternation | Reversed working memory deficits. | maastrichtuniversity.nlnih.gov |

The cognitive benefits of PDE2 inhibitors are closely linked to their ability to modulate synaptic plasticity, the cellular basis of learning and memory. nih.gov Inhibition of PDE2 enhances signaling pathways crucial for synaptic function, such as the cAMP/PKA/CREB and cGMP/PKG pathways. nih.govnih.gov This leads to downstream effects that support synaptic health and function.

Preclinical research demonstrates that PDE2 inhibition can rescue synaptic atrophy caused by Alzheimer's-related pathology. nih.gov In mouse models, the inhibitor BAY 60-7550 was found to increase the levels of synaptic proteins and enhance dendritic spine density in the prefrontal cortex, counteracting the damage induced by Aβ oligomers. nih.gov Dendritic spines are essential for synaptic transmission, and their loss is a known correlate of cognitive impairment in AD. plos.orgfrontiersin.org Furthermore, immunofluorescence studies suggest that PDE2 is primarily located in presynaptic terminals of glutamatergic neurons, indicating a role in regulating neurotransmitter release, while other PDEs like PDE9 are found postsynaptically. nih.gov

The elevation of cAMP by PDE2 inhibitors is a key mechanism linking them to synaptic plasticity. Increased cAMP activates protein kinase A (PKA), which in turn phosphorylates various synaptic proteins, including the GluA1 subunit of AMPA receptors. researchgate.net The phosphorylation and trafficking of AMPA receptors are critical for the expression of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.govbehavioralhealth2000.com By promoting these molecular events, PDE2 inhibitors can enhance synaptic strength and facilitate the processes underlying memory consolidation. nih.govnih.gov

Neuroinflammation and oxidative stress are critical components of the pathology of Alzheimer's disease, contributing to neuronal damage and cognitive decline. nih.gov Preclinical evidence indicates that PDE2 inhibitors possess significant neuroprotective properties by mitigating these harmful processes. spandidos-publications.comnih.gov

In studies involving primary cortical neurons, exposure to Aβ oligomers led to increased expression of PDE2, along with elevated levels of the oxidative stress marker malondialdehyde (MDA) and increased cellular apoptosis. nih.gov Treatment with the PDE2 inhibitor BAY 60-7550 blocked this Aβo-induced oxidative damage. nih.gov In vivo experiments confirmed these findings, showing that BAY 60-7550 reversed the increase in MDA levels in the prefrontal cortex of mice injected with Aβo. nih.gov The inhibitor also boosted antioxidant and anti-apoptotic factors, as indicated by an increased Bcl-2/Bax ratio. nih.gov The neuroprotective effects of BAY 60-7550 are linked to the activation of cAMP/cGMP signaling pathways. nih.govnih.gov Similarly, the novel PDE2 inhibitor Hcyb1 has demonstrated significant neuroprotective effects in cell-based assays by increasing cell viability and enhancing cAMP and cGMP-dependent signaling. nih.gov

Interactive Data Table: Neuroprotective Effects of PDE2 Inhibitors in Preclinical Models

| Compound | Model | Key Findings | Citations |

|---|---|---|---|

| BAY 60-7550 | Aβ oligomer-exposed cortical neurons | Blocked Aβo-induced oxidative damage and cellular apoptosis. | nih.gov |

| BAY 60-7550 | Aβ oligomer-injected mice | Reversed the increase in the oxidative marker MDA; Increased the anti-apoptotic Bcl-2/Bax ratio. | nih.gov |

| BAY 60-7550 | Lipopolysaccharide (LPS)-stimulated macrophages | Suppressed overexpression of oxidative stress factors (iNOS, NO, ROS); Reduced pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | journal-dtt.org |

| Hcyb1 | HT-22 neuronal cells | Increased cell viability against corticosterone-induced insults. | nih.govnih.gov |

| BAY 60-7550 | Oxidative stress-induced mouse model (BSO) | Reversed increases in lipid peroxides and decreased total antioxidant capacity in the amygdala and hypothalamus. | nih.govresearchgate.net |

Schizophrenia Models

Cognitive impairment is a core feature of schizophrenia that is not adequately addressed by current antipsychotic medications. researchgate.net PDE inhibitors are being explored as a novel therapeutic approach to target these cognitive deficits. nih.govmaastrichtuniversity.nl Preclinical studies have shown that inhibiting PDE2 can enhance cognitive functions that are deficient in schizophrenia, such as recognition memory, working memory, and social interactions. nih.gov

In animal models relevant to schizophrenia, such as those using NMDA receptor antagonists like phencyclidine (PCP) or MK-801, PDE2 inhibitors have demonstrated pro-cognitive effects. maastrichtuniversity.nlnih.gov For example, the selective PDE2 inhibitor BAY 60-7550 was able to attenuate cognitive deficits in an extradimensional-intradimensional (ED/ID) set-shifting task in rats treated with subchronic PCP. nih.gov This task is designed to assess executive function and cognitive flexibility, which are often impaired in individuals with schizophrenia. nih.gov Similarly, BAY 60-7550 reversed memory deficits induced by the NMDA receptor antagonist MK-801 in other cognitive tests. maastrichtuniversity.nl These findings suggest that by modulating cyclic nucleotide signaling in key brain regions like the prefrontal cortex and hippocampus, PDE2 inhibition may offer a valuable strategy for improving the cognitive symptoms associated with schizophrenia. nih.govmaastrichtuniversity.nl

Depression and Anxiety Disorders

Phosphodiesterase 2 is highly expressed in limbic brain regions, such as the hippocampus and amygdala, which are critical for regulating mood and emotional behavior. nih.gov This has made PDE2 a compelling target for the development of novel treatments for depression and anxiety. nih.gov Preclinical research has provided substantial evidence for the antidepressant- and anxiolytic-like effects of PDE2 inhibitors. nih.govoup.com

Several selective PDE2 inhibitors, including BAY 60-7550, Hcyb1, and PF-05180999, have been shown to be effective in animal models of depression and anxiety. nih.govnih.gov In mouse models using chronic or restraint stress, these inhibitors reversed depression- and anxiety-like behaviors. nih.govnih.gov For instance, they reduced the immobility time in the forced swim test (FST) and tail suspension test (TST), two widely used screening models for antidepressant efficacy. nih.govoup.com In tests for anxiety, such as the elevated plus-maze (EPM) and hole-board test, PDE2 inhibitors increased exploratory behavior in the open, more threatening areas, which is indicative of an anxiolytic effect. nih.govnih.gov

The mechanisms underlying these effects involve the regulation of the cAMP/cGMP signaling pathways and their downstream targets, including the transcription factor CREB and brain-derived neurotrophic factor (BDNF). nih.govnih.gov Additionally, PDE2 inhibitors exert antioxidant and anti-apoptotic effects, which counteract the neuronal damage associated with chronic stress. nih.govalfa-chemistry.com For example, BAY 60-7550 was found to regulate the expression of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and the balance of pro- and anti-apoptotic proteins in the hippocampus and amygdala of stressed animals. nih.gov

Interactive Data Table: Effects of PDE2 Inhibitors in Preclinical Depression and Anxiety Models

| Compound | Animal Model | Behavioral Test | Key Findings | Citations |

|---|---|---|---|---|

| Hcyb1 & PF-05180999 | Restraint stress mice | Forced Swim Test (FST) | Reduced immobility time, indicating an antidepressant-like effect. | nih.govoup.comresearchgate.net |

| Hcyb1 & PF-05180999 | Restraint stress mice | Tail Suspension Test (TST) | Reduced immobility time, indicating an antidepressant-like effect. | nih.govresearchgate.net |

| Hcyb1 & PF-05180999 | Restraint stress mice | Elevated Plus-Maze (EPM) | Increased open arm entries and time, indicating an anxiolytic-like effect. | nih.govresearchgate.netnih.gov |

| BAY 60-7550 | Chronic Unpredictable Stress (CUS) mice | Forced Swim Test (FST) | Reversed stress-induced increases in immobility. | nih.gov |

| BAY 60-7550 | Restraint stress mice | Elevated Plus-Maze (EPM) | Reversed stress-induced anxiety-like behavior. | nih.gov |

| BAY 60-7550 | Oxidative stress-induced mice (BSO) | Elevated Plus-Maze (EPM) | Reversed anxiety-like behavior induced by oxidative stress. | nih.govresearchgate.net |

Fragile X Syndrome Research

Recent research has highlighted the potential of targeting the cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways as a therapeutic strategy for Fragile X Syndrome (FXS), a primary genetic cause of intellectual disability and autism spectrum disorder (ASD). fraxa.orgnih.gov In individuals with Fragile X, there is a notable deficiency in these two crucial brain signaling molecules, which are instrumental in regulating learning, memory, and synaptic function. fraxa.org Phosphodiesterase (PDE) inhibitors, by blocking the enzymes that degrade cAMP and cGMP, can effectively boost these signals and potentially ameliorate cognitive and behavioral deficits associated with FXS. fraxa.org

Preclinical studies have focused on PDE2A and PDE4 as promising targets. nih.gov Pharmacological inhibition of PDE2A, which breaks down both cAMP and cGMP, has shown considerable promise in animal models. nih.govnih.gov In a rat model of FXS (Fmr1-Δexon 8 rats), as well as an environmental model of autism (prenatal valproic acid exposure), treatment with the PDE2A inhibitor BAY607550 led to the normalization of communicative, social, and cognitive impairments. nih.gov These findings suggest a critical role for PDE2A in brain development and point to its inhibition as a potential pharmacological approach for addressing deficits common to both FXS and ASD. nih.gov

While research into PDE2 inhibitors for FXS is still in the preclinical phase, the results from animal models have been robust, demonstrating restored brain signaling and improved social and cognitive functions. fraxa.orgreddit.com This has led to the proposition that combining PDE2 and PDE4 inhibitors could offer enhanced therapeutic effects by targeting different regions and signaling pathways in the brain. fraxa.orgreddit.com The promising outcomes from these preclinical investigations are paving the way for future clinical trials to assess the efficacy of PDE2 inhibitors in human patients with Fragile X Syndrome. fraxa.orgnih.gov

General Neuroprotection and Neurorepair Mechanisms

Phosphodiesterase 2 (PDE2) inhibitors are emerging as a promising therapeutic avenue for neuroprotection and neurorepair following central nervous system (CNS) injury or disease. nih.gov The underlying principle involves the modulation of cyclic nucleotide signaling pathways, which are often disrupted in pathological conditions. nih.govresearchgate.net

Cerebral ischemia-reperfusion injury (CIRI) is a complex condition with high rates of morbidity and mortality. nih.govnih.gov Recent studies have begun to elucidate the role of PDE2 in the pathophysiology of CIRI. In a mouse model of middle cerebral artery occlusion (MCAO), the expression of PDE2 was found to be significantly increased. nih.govnih.gov Treatment with the PDE2 inhibitor Bay-607550 demonstrated a significant reduction in brain tissue damage, inhibition of microglia activation, and amelioration of ischemic damage. nih.gov

Further investigation revealed that the neuroprotective effects of Bay-607550 in CIRI are mediated, at least in part, through the protein kinase A (PKA) signaling pathway. nih.govnih.gov The inhibitor was shown to activate PKA expression, which plays a crucial neuroprotective role in ischemic stroke models by reducing neuronal inflammation and apoptosis. nih.gov In vitro experiments using an oxygen-glucose deprivation/reoxygenation (OGD/R) model in SH-SY5Y neurons corroborated these findings, showing that Bay-607550 inhibited OGD/R-induced neuronal inflammation and apoptosis. nih.gov These results highlight the potential of PDE2 inhibition as a targeted therapy to mitigate the detrimental effects of CIRI. nih.govnih.gov

Traumatic brain injury (TBI) is known to trigger a cascade of secondary injury mechanisms, including neuroinflammation and neuronal death, which contribute to long-term cognitive deficits. gasnd.orgnih.gov Research suggests that PDE inhibitors can target these pathological processes. nih.gov Specifically, PDE2A has been identified as a key player in mediating cognitive function due to its role in hydrolyzing cAMP and cGMP and its expression in brain regions vulnerable to injury. gasnd.org

Studies have shown that TBI leads to an upregulation of various PDE isoforms in the hippocampus, a brain region critical for memory. frontiersin.org The inhibition of PDE2A has been found to reprogram mitochondrial homeostasis and rescue oxidative phosphorylation, processes that are impaired in TBI-induced neuronal damage. gasnd.org By modulating the PDE2A-cAMP/cGMP signaling pathway, inhibitors may help to reduce neuroinflammation and cognitive deficits following TBI. gasnd.org While research in this area is ongoing, the findings suggest that targeting PDE2 could be a valuable strategy for mitigating the secondary damage and improving outcomes after traumatic brain injury. nih.gov

The nitric oxide (NO)-cGMP signaling pathway is crucial for various neuronal functions and plays a significant role in the brain's response to injury. nih.gov Studies have demonstrated a link between PDE2 inhibition and the enhancement of neuronal nitric oxide synthase (nNOS) activity. nih.gov For instance, the PDE2 inhibitor BAY 60-7550 was shown to improve learning and memory processes in aged mice by increasing nNOS activity in the brain. nih.gov

Furthermore, nNOS and the NO-cGMP pathway are implicated in conferring resistance to brain damage and reducing secondary injury after events like ischemic stroke, subarachnoid hemorrhage, and traumatic brain injury. nih.gov In the context of cardiac sympathetic neurons, the PDE2 inhibitor BAY60-7550 was found to reverse the reduction in cAMP levels induced by nNOS overexpression, indicating that PDE2 is a primary enzyme hydrolyzing cAMP in these cells. mdpi.comnih.gov This suggests that by inhibiting PDE2, it may be possible to amplify the neuroprotective effects of the nNOS/NO-cGMP pathway.

Cardiovascular System Pathologies

Heart Failure Models

In the context of heart failure, phosphodiesterase 2 (PDE2) has been identified as a significant therapeutic target. nih.govpnas.org The expression and activity of PDE2 are upregulated in both experimental and human heart failure, contributing to the impaired nitric oxide (NO)/guanylyl cyclase (GC)/cGMP signaling that characterizes the condition. nih.govpnas.org

Preclinical studies using the selective PDE2 inhibitor BAY 60-7550 have demonstrated that blocking PDE2 can reverse key pathological features of heart failure. nih.gov In mouse models of heart failure induced by pressure overload or sympathetic hyperactivation, BAY 60-7550 treatment was shown to reverse the development of left ventricular hypertrophy, improve contractility, and reduce cardiac fibrosis. nih.gov These beneficial effects were linked to the preferential enhancement of the NO/GC/cGMP signaling pathway. nih.gov

Interestingly, the protective effects of PDE2 inhibition were maintained in mice lacking the natriuretic peptide-responsive GC-A, but were absent in mice lacking the NO-sensitive GC-1α or in those treated with an NO synthase inhibitor. nih.gov This indicates that the therapeutic benefit of PDE2 inhibition in heart failure is primarily mediated through the NO/GC-1α pathway. nih.gov

However, some studies present a more complex picture. In a different heart failure model using cardiomyocyte-specific PDE2-knockout mice subjected to a high-fat diet and an NO-synthase inhibitor, the absence of PDE2 was detrimental, leading to reduced cardiac function and an increased number of arrhythmias. oup.com This suggests that under certain pathological conditions, the upregulation of PDE2 might be a protective mechanism against excessive β-adrenergic stimulation. oup.comahajournals.org

Further research has shown that overexpression of PDE2 can protect against ventricular arrhythmia and improve ventricular function in experimental myocardial infarction. ahajournals.org This dual role highlights the intricate and context-dependent function of PDE2 in cardiac pathophysiology.

Interactive Data Table: Preclinical Research on PDE2 Inhibitors

| Therapeutic Area | Compound/Inhibitor | Model | Key Findings | Reference(s) |

| Fragile X Syndrome | BAY607550 | Fmr1-Δexon 8 rat model; Prenatal valproic acid rat model | Normalized communicative, social, and cognitive impairments. | nih.gov |

| Cerebral Ischemia-Reperfusion Injury | Bay-607550 | Mouse middle cerebral artery occlusion (MCAO) model; SH-SY5Y neuron OGD/R model | Reduced brain tissue damage, inhibited microglia activation, and decreased neuronal inflammation and apoptosis via the PKA signaling pathway. | nih.govnih.gov |

| Traumatic Brain Injury | PDE2A Inhibitors | General TBI models | Reprogrammed mitochondrial homeostasis and rescued oxidative phosphorylation. Potential to reduce neuroinflammation and cognitive deficits. | gasnd.org |

| Neuroprotection (nNOS) | BAY 60-7550 | Aged mouse model; Cardiac sympathetic neuron culture | Enhanced learning and memory by increasing nNOS activity. Reversed nNOS-induced reduction in cAMP levels. | nih.govmdpi.comnih.gov |

| Heart Failure | BAY 60-7550 | Mouse models (pressure overload, sympathetic hyperactivation) | Reversed left ventricular hypertrophy, improved contractility, and reduced cardiac fibrosis by enhancing NO/GC/cGMP signaling. | nih.gov |

| Heart Failure | Cardiomyocyte-specific PDE2 knockout | Mouse model (high-fat diet + L-NAME) | Detrimental effects, including reduced cardiac function and increased arrhythmias. | oup.com |

Hypertension and Arrhythmia Studies

Preclinical research has identified phosphodiesterase 2 (PDE2) as a significant regulator of cardiac function, with its inhibition showing potential for managing arrhythmias. PDE2 is upregulated in failing hearts, where it is considered a protective mechanism against excessive β-adrenergic stress. nih.gov The enzyme's unique dual-substrate specificity allows it to be stimulated by cyclic guanosine monophosphate (cGMP) to hydrolyze cyclic adenosine monophosphate (cAMP), creating a critical signaling crosstalk in cardiomyocytes.

Studies using ex vivo perfused mouse hearts have demonstrated that pharmacological inhibition of PDE2 with compounds like BAY 60-7550 can prevent the anti-arrhythmic effects of C-type natriuretic peptide (CNP) following ischemia-reperfusion injury. nih.govresearchgate.net This suggests that the protective effects of the CNP pathway are mediated through its activation of PDE2. nih.gov In isolated mouse ventricular cardiomyocytes, CNP was found to counter the catecholamine-induced increase in arrhythmogenic events, an effect that was reversed by PDE2 inhibition. researchgate.net

The anti-arrhythmic mechanism of PDE2 activation involves the blunting of several cellular triggers. Overexpression of PDE2 in mice protects against isoprenaline-induced arrhythmias by preventing increases in the late sodium current (INaL) and L-type Ca2+ current (ICa,L), as well as reducing spontaneous Ca2+ sparks from the sarcoplasmic reticulum. nih.gov These effects are mediated by preventing the 'exchange protein directly activated by cAMP' (Epac) and CaMKII-mediated pathways. nih.gov The inhibitor EHNA has also been shown to block the cGMP-induced inhibition of L-type Ca2+ current in frog ventricular cells, further establishing the role of PDE2 in modulating cardiac ion channels. nih.gov

Table 1: Effects of PDE2 Inhibition in Preclinical Arrhythmia Models

| Compound | Model System | Key Findings | Citation(s) |

|---|---|---|---|

| BAY 60-7550 | Ex vivo perfused mouse hearts (Ischemia/Reperfusion) | Prevented the anti-arrhythmic effect of C-type natriuretic peptide (CNP). | nih.gov, researchgate.net |

| BAY 60-7550 | Mouse ventricular cardiomyocytes | Reversed CNP's ability to blunt catecholamine-induced arrhythmogenic events. | researchgate.net |

| EHNA | Frog ventricular cells | Reversed cGMP-mediated inhibition of L-type Ca2+ current (ICa,L). | nih.gov |

| Genetic Deletion | Mouse model | Abrogated the anti-arrhythmic effect of CNP. | nih.gov |

Stroke Research

In the context of stroke, PDE2A inhibition has emerged as a promising strategy for enhancing recovery. Studies using a specific and novel PDE2A inhibitor, PDE2A-T1 , in a mouse model of cortical stroke have shown significant improvements in functional outcomes. nih.govnih.gov The research demonstrated that administration of the PDE2A inhibitor promotes the recovery of sensorimotor function in both young adult and aged mice post-stroke. nih.gov

The mechanism underlying this recovery is linked to neural repair and plasticity. nih.govnih.gov Key findings from these preclinical studies include:

Enhanced Axonal Sprouting: The inhibitor was found to increase axonal projections in the peri-infarct cortex, the area surrounding the stroke lesion. nih.govnih.gov

Improved Functional Connectivity: Using two-photon in vivo imaging, researchers observed that PDE2A inhibition enhances the functional connectivity of motor system excitatory neurons. nih.govnih.gov It helps to restore the association of neuronal activity in brain networks toward a more normal, non-stroke state. nih.gov

Notably, the therapeutic effects of the PDE2A inhibitor in this stroke model were specific to neuronal connectivity and sprouting. The treatment did not have a significant effect on other aspects of tissue repair, such as angiogenesis, gliogenesis, neurogenesis, or post-stroke inflammatory responses. nih.govnih.gov

Further research using the PDE2 inhibitor BAY 60-7550 in a mouse model of cerebral ischemia-reperfusion injury (CIRI) also highlighted neuroprotective effects. nih.gov Treatment with BAY 60-7550 improved the condition of brain nerve cells and reduced the levels of cerebral ischemia. nih.gov These findings collectively suggest that PDE2A inhibition is a viable therapeutic approach for stroke recovery, primarily by enhancing the structural and functional rewiring of the brain. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Research

PDE2 inhibitors have demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models. The enzyme PDE2A is expressed in immune cells and plays a role in regulating inflammatory responses by modulating the crosstalk between cAMP and cGMP signaling pathways.

In a mouse model of cerebral ischemia-reperfusion injury, the selective PDE2 inhibitor BAY 60-7550 was shown to reduce inflammation and the activation of microglia. nih.gov Treatment with the inhibitor significantly suppressed the expression of key pro-inflammatory cytokines at the ischemic site, including:

Tumor necrosis factor-α (TNF-α)

Interleukin-1β (IL-1β)

Interleukin-6 (IL-6)

Monocyte chemoattractant protein-1 (MCP-1) nih.gov

The anti-inflammatory effects are believed to be mediated through the regulation of the Protein Kinase A (PKA) signaling pathway. nih.gov Inhibition of PDE2 was found to promote the expression of PKA, which in turn can reduce neuronal inflammation and apoptosis. nih.gov

Research into the role of PDE2 in the immune system has also shown that the enzyme is upregulated during T cell activation. frontiersin.org Using the PDE2A inhibitor BAY 60-7550 in isolated T cells, studies revealed that PDE2 inhibition leads to a more pronounced increase in cAMP levels in activated T cells compared to non-activated ones. frontiersin.org This suggests that PDE2 upregulation during an immune response acts as a feed-forward mechanism that can be targeted to modulate T cell activity. frontiersin.org This immunomodulatory potential positions PDE2 inhibitors as a subject of interest for treating inflammatory and autoimmune diseases. frontiersin.orgnih.gov

Pain Management Research (e.g., Osteoarthritis Pain Models)

Selective PDE2 inhibitors have shown efficacy in preclinical models of osteoarthritis (OA) pain. nih.govnih.gov Research has focused on developing potent and selective PDE2 inhibitors by optimizing the residual PDE2 activity found in a series of phosphodiesterase 4 (PDE4) inhibitors, while concurrently minimizing PDE4 activity. nih.govnih.gov

This optimization led to the identification of a pyrazolodiazepinone derivative (compound 22) , which demonstrated significant analgesic activity in an in vivo rat model of OA pain. nih.gov This compound binds to the PDE2 enzyme in a manner similar to cGMP, which is distinct from the cAMP-like binding mode observed in PDE4 inhibitors. nih.gov

Key characteristics of this novel PDE2 inhibitor include high selectivity and good bioavailability. nih.gov

Table 2: Selectivity and Efficacy of Pyrazolodiazepinone 22 in Osteoarthritis Pain Model

| Parameter | Finding | Citation(s) |

|---|---|---|

| Selectivity vs. other PDEs | >1000-fold selective for PDE2 over PDEs 1B, 3A, 3B, 4A, 4B, 4C, 7A, 7B, 8A, 8B, 9, 10, and 11. | nih.gov |

| Selectivity vs. other PDEs | 241-fold to 419-fold selective for PDE2 over PDEs 1A, 4D, 5, and 6. | nih.gov |

| Oral Bioavailability (Rat) | 78% | nih.gov |

| In Vivo Efficacy | Showed significant analgesic activity 1 and 3 hours after a single subcutaneous dose in a rat model of OA pain. | nih.gov |

The successful demonstration of analgesic activity in a preclinical OA model suggests that selective PDE2 inhibition could be a promising therapeutic strategy for managing chronic pain conditions like osteoarthritis. nih.gov

Anti-Angiogenic Research

Preclinical studies have investigated the role of PDE2 inhibitors in modulating angiogenesis, the formation of new blood vessels from pre-existing ones. This process is crucial in tumor growth and other pathological conditions.

Research using the PDE2 inhibitor Erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) has demonstrated anti-angiogenic effects both in vitro and in vivo. In vitro experiments with Human Umbilical Vein Endothelial Cells (HUVEC) showed that EHNA could inhibit key processes in angiogenesis. Specifically, EHNA was found to:

Inhibit the proliferation and migration of HUVECs that was stimulated by Vascular Endothelial Growth Factor (VEGF).

Increase the intracellular levels of cAMP in HUVECs.

In an in vivo C57BL/6N mouse model, the combination of EHNA with a PDE4 inhibitor resulted in the inhibition of tumor angiogenesis. These findings suggest that PDE2 could be a potential therapeutic target for diseases characterized by pathological angiogenesis.

Comparative and Synergistic Research Approaches

Comparative Analysis with Other Phosphodiesterase Inhibitors in Preclinical Models

Phosphodiesterase (PDE) inhibitors are a class of drugs that block the degradation of cyclic nucleotides, namely cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in cellular signaling. The inhibition of different PDE families, such as PDE2, PDE4, and PDE5, has been shown to positively impact various aspects of cognition, including memory and learning.

In preclinical studies, inhibitors of PDE2, PDE4, and PDE5 have demonstrated efficacy in improving memory performance in animal models. While PDE4 inhibitors have been extensively studied for their role in memory and cognition, PDE2 inhibitors are also emerging as promising candidates for cognitive enhancement.

The cognitive-enhancing effects of PDE2 inhibitors are thought to be mediated through their influence on both cAMP and cGMP signaling pathways. This dual action distinguishes them from more specific inhibitors like PDE4 inhibitors, which primarily target cAMP. The ability of PDE2 inhibitors to modulate both pathways may offer a broader mechanism for impacting synaptic plasticity and neuronal function.

Preclinical research has highlighted the potential of selective PDE2 inhibitors, such as BAY 60-7550, in improving memory consolidation in tasks like the object recognition test in rodents. These findings suggest that PDE2 inhibition is a viable strategy for cognitive enhancement. When compared to other PDE inhibitors, the specific advantages and disadvantages depend on the therapeutic context. For instance, while PDE5 inhibitors are also known to enhance cognitive function, their primary expression is lower in the human brain compared to other PDEs, although an increase has been observed in Alzheimer's disease patients.

The table below provides a comparative overview of the effects of different PDE inhibitors in preclinical cognitive models.

| PDE Inhibitor Class | Primary Second Messenger | Preclinical Cognitive Effects | Representative Compound(s) |

| PDE2 Inhibitors | cAMP & cGMP | Improved memory acquisition and consolidation. | PF-999, BAY 60-7550 |

| PDE4 Inhibitors | cAMP | Enhanced learning, memory, and cognition. | Roflumilast (B1684550), Rolipram |

| PDE5 Inhibitors | cGMP | Improved memory performance. | Sildenafil |

| PDE9 Inhibitors | cGMP | Considered a suitable candidate for cognition enhancement. | PF-04447943 |

Synergistic Effects of Combined Phosphodiesterase Inhibition Strategies

A growing body of research indicates that combining inhibitors of different PDE families can produce synergistic effects, leading to enhanced therapeutic outcomes at lower doses. A notable example is the co-administration of PDE2 and PDE4 inhibitors, which has been shown to synergistically improve memory consolidation processes.

A key study demonstrated that the combined administration of the PDE2 inhibitor PF-999 and the PDE4 inhibitor roflumilast had a more significant impact on memory than either inhibitor alone. This synergistic effect was observed at sub-effective doses of the individual compounds, suggesting a potentiation of their mechanisms of action.

The underlying mechanism for this synergy involves the enhanced phosphorylation of the AMPA receptor subunit GluR1 and the induction of CRE-mediated gene expression, both of which are critical for long-term memory formation. In an object location memory task, the combined treatment abolished time-dependent forgetting, highlighting its potential to strengthen memory traces.

The following table summarizes the key findings from a study on the co-administration of a PDE2 inhibitor (PF-999) and a PDE4 inhibitor (roflumilast).

| Treatment Group | Effect on GluR1 Phosphorylation | Effect on CRE-mediated Gene Expression | Outcome in Object Location Memory Task |

| Vehicle | Baseline | Baseline | Time-dependent forgetting observed |

| PF-999 (sub-effective dose) | No significant change | No significant change | Time-dependent forgetting observed |

| Roflumilast (sub-effective dose) | No significant change | No significant change | Time-dependent forgetting observed |

| PF-999 + Roflumilast (sub-effective doses) | Increased | Increased | Time-dependent forgetting abolished |

The synergistic effects observed with combined PDE inhibition strategies have significant implications for therapeutic development. By using lower doses of individual inhibitors in combination, it may be possible to achieve the desired therapeutic effect while minimizing the risk of side effects. This is particularly relevant for PDE4 inhibitors, which are often associated with dose-limiting side effects such as nausea and emesis.

The ability to achieve efficacy with sub-effective doses in combination therapy suggests a more favorable therapeutic window. Pharmacokinetic assessments have indicated that the combined treatment of a PDE2 and a PDE4 inhibitor does not alter the exposure of the individual compounds, suggesting that the synergy is due to pharmacodynamic interactions at the cellular level.

This approach of combining PDE inhibitors with complementary mechanisms of action could pave the way for novel therapeutic strategies for cognitive disorders. Research into these combinations not only aims to enhance efficacy but also to develop treatments with improved safety and tolerability profiles, a critical factor for long-term therapeutic interventions. The inhibition of different PDE families can lead to synergistic effects that allow for the use of lower doses, thereby reducing the likelihood of adverse effects.

Emerging Research Directions and Future Challenges

Development of Next-Generation Highly Selective and Potent PDE2 Inhibitors

A primary challenge in the development of PDE inhibitors has been achieving isoform specificity to minimize off-target effects. mdpi.com The PDE enzyme superfamily has 11 distinct families, and many early inhibitors were non-selective, leading to a broad range of side effects. nih.govresearchgate.net Current research is intensely focused on designing highly selective and potent PDE2 inhibitors. Structure-guided design, utilizing techniques like X-ray crystallography, is a key strategy. This approach allows researchers to identify unique features of the PDE2 catalytic site, such as ligand-induced lipophilic pockets, which can be exploited to create molecules with high binding affinity and selectivity. nih.gov

One successful example of this approach led to the development of a novel PDE2 inhibitor, compound 12 , which demonstrated over 210-fold selectivity against the closely related PDE10 and PDE11 enzymes and was inactive against other PDE families. nih.gov This high degree of selectivity is crucial for developing cleaner therapeutic agents with a better safety profile. The development of next-generation inhibitors, such as selective PDE4B/D inhibitors, highlights a broader trend in the field to move beyond pan-PDE inhibitors to more targeted therapies. dtu.dkdtu.dknih.gov By focusing on specific PDE isoforms, researchers aim to maximize therapeutic efficacy in target tissues while reducing the adverse effects associated with inhibiting PDEs in other parts of the body. mdpi.comresearchgate.net

Efforts are also underway to target PDE-protein kinase (PK) complexes as they exist within cellular signalosomes. mdpi.com This innovative strategy aims to develop inhibitors with enhanced specificity by targeting the unique composite active sites formed by these complexes, moving beyond the conserved catalytic domains of the PDEs alone. mdpi.com

Table 1: Examples of Next-Generation Selective PDE Inhibitors

| Compound/Class | Target Selectivity | Development Focus | Source(s) |

|---|---|---|---|

| Compound 12 | PDE2 (>210-fold vs. PDE10/11) | CNS disorders, cognitive impairment | nih.gov |

| Selective PDE4B/D Inhibitors | PDE4B/D subtypes | Inflammatory skin diseases, cardiometabolic disease | dtu.dkdtu.dk |

Exploration of Novel Therapeutic Indications Beyond Central Nervous System Disorders

While much of the initial research on PDE2 inhibitors has centered on their potential for treating central nervous system (CNS) disorders like cognitive impairment, schizophrenia, and Alzheimer's disease, new avenues of investigation are emerging. nih.govnih.gov The expression of PDE2 in various tissues suggests its involvement in a wider range of physiological and pathological processes.

Recent studies have begun to explore the role of PDE2 inhibitors in oncology. For instance, the PDE2 inhibitor EHNA has been shown to inhibit the proliferation and stimulate the migration of human osteosarcoma cells. nih.govfrontiersin.org Further research demonstrated its ability to inhibit the growth and invasion of human malignant melanoma cells. nih.govfrontiersin.org These findings open up the possibility of repurposing or developing PDE2 inhibitors as anti-cancer agents. The diversification of therapeutic targets for PDE inhibitors is a growing trend, with ongoing preclinical research into areas such as mycobacterial infections, HIV, and Duchenne muscular dystrophy. nih.gov

The table below summarizes some of the emerging therapeutic areas for PDE inhibitors beyond CNS disorders.

Table 2: Novel Therapeutic Indications for PDE Inhibitors

| Therapeutic Area | Example Compound/Target | Research Finding | Source(s) |

|---|---|---|---|

| Oncology (Osteosarcoma) | EHNA (PDE2 inhibitor) | Inhibited proliferation and stimulated migration of cancer cells. | nih.govfrontiersin.org |

| Oncology (Melanoma) | EHNA (PDE2 inhibitor) | Inhibited growth and invasion of cancer cells. | nih.govfrontiersin.org |

| Cardiovascular Disease | PDE3 and PDE5 Inhibitors | Used for conditions like heart failure and pulmonary hypertension. | nih.govresearchgate.net |

| Inflammatory Disorders | PDE4 Inhibitors (Apremilast , Crisaborole ) | Approved for psoriasis, psoriatic arthritis, and atopic dermatitis. | nih.govresearchgate.netmdpi.com |

Advanced In Vivo Modeling and Target Engagement Studies for Brain Penetrant Compounds

For PDE2 inhibitors aimed at treating CNS disorders, demonstrating that the compound can cross the blood-brain barrier and engage its target in relevant brain regions is a critical step. nih.govnih.gov Advanced in vivo modeling and target engagement studies are essential for validating the therapeutic potential of these molecules.

One key technique is the ex vivo occupancy assay, which can be used to measure the degree to which a drug binds to its target in brain tissue. nih.gov For example, studies with compound 12 used this method to show it occupied PDE2 in the rat brain with a specific dose-dependent efficacy. nih.gov Another approach involves in vivo autoradiography. nih.gov Interestingly, studies with the PDE2A inhibitor PF-05180999 revealed a paradoxical increase in the binding of a radiolabeled tracer at efficacious doses, a phenomenon attributed to the allosteric activation of the PDE2A enzyme by increased cGMP levels, which are a direct result of the initial inhibition. nih.gov This highlights the complexity of target engagement and the need for sophisticated models to interpret the data correctly.

These studies often measure downstream biomarkers to confirm the biological effect of target engagement. For PDE2 inhibitors, a significant increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels in brain regions like the striatum and hippocampus, without a consistent change in cyclic adenosine (B11128) monophosphate (cAMP), serves as evidence of successful target modulation. nih.govnih.gov The development of pharmacodynamic (PD) biomarkers is crucial for establishing a clear link between drug-target interaction and biological activity, which helps in optimizing dosage and schedules in clinical studies. plos.org

Addressing Pharmacokinetic Limitations in Preclinical Development

A significant hurdle in the preclinical development of many promising compounds, including PDE2 inhibitors, is overcoming pharmacokinetic (PK) limitations. nih.govmdpi.com These challenges include poor oral bioavailability, rapid metabolism, and inadequate tissue distribution. mdpi.comnih.gov For instance, Bay 60-7550 , a highly selective PDE2 inhibitor that showed promise in early studies, was ultimately hampered by suboptimal PK properties. nih.gov

Researchers are employing various strategies to address these issues. One approach is to modify the chemical structure of the lead compounds to improve their absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Another strategy involves exploring alternative routes of administration, such as intravenous or subcutaneous injections, to bypass issues like extensive first-pass metabolism in the liver. mdpi.com Formulation strategies, such as the use of nanoparticles or lipid conjugations, are also being investigated to enhance the systemic exposure and therapeutic efficacy of small molecules. mdpi.com

Understanding the involvement of drug transporters, such as P-glycoprotein (P-gp), in the intestinal absorption and efflux of these compounds is also critical. nih.gov High efflux ratios can limit a drug's bioavailability, and co-administration with transporter inhibitors is sometimes used in preclinical studies to investigate these mechanisms. nih.gov Ultimately, the goal is to define the key ADME processes to anticipate the pharmacologically active dose and exposure levels for human clinical trials. allucent.com

Integration with Advanced Biological Methodologies (e.g., Omics Technologies, Neuroimaging Techniques for PDE Distribution)

The integration of advanced biological methodologies is set to revolutionize the research and development of PDE2 inhibitors. "Omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a comprehensive, system-wide view of the molecular changes induced by disease and therapeutic interventions. biobide.commdpi.com These high-throughput methods can help elucidate the complex signaling pathways regulated by PDE2, identify novel biomarkers for disease progression and treatment response, and facilitate the discovery of new therapeutic targets. biobide.comnih.govmdpi.com By analyzing the complete set of genes, RNA transcripts, proteins, or metabolites, researchers can gain a more holistic understanding of a drug's mechanism of action and its effects on the broader biological system. mdpi.com

In parallel, advanced neuroimaging techniques are providing unprecedented insights into the brain. Methods like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) can be used to study the distribution of PDE enzymes in the brain in vivo. nih.govarxiv.orgnih.govnih.gov Researchers can engineer imaging compounds, such as radiolabeled tracers, that selectively bind to specific PDE families. nih.gov This allows for the non-invasive visualization and quantification of PDE2 levels and distribution in the living brain, which can be invaluable for understanding its role in neurological disorders and for confirming target engagement in clinical trials. nih.govnih.gov Physics-informed neural networks are also being applied to MRI data to better model molecular transport and diffusion within the brain, offering more sophisticated ways to analyze imaging data. nih.gov These powerful tools, when combined, promise to accelerate the development of more effective and targeted PDE2-based therapies.

Q & A

Q. Advanced

- Novel object recognition (NOR) in rodents : PDE2 inhibitors (e.g., BAY 60-7550) administered 30 min pre-training enhance memory acquisition (dose-dependent, ED50 = 4.3 mg/kg) .

- Ex vivo occupancy assays : Tritiated inhibitors (e.g., 12) quantify PDE2 engagement in rat brain slices, correlating with cGMP elevation in the hippocampus .

- Nonhuman primate cognition models : Optimized leads like pyrazolopyrimidinone derivatives improve performance in delayed matching-to-sample tasks .

How can conflicting data on brain penetration and efficacy be resolved?

Advanced

Case study: BAY 60-7550 shows poor brain uptake (B/P = 0.05) but improves memory in NOR tests . Resolution strategies:

- Free fraction correction : Measure unbound brain (Fub) and plasma (Fup) fractions. For compound 12, Fub = 0.14 and Fup = 0.31 ensure sufficient free drug levels despite low total exposure .

- Target engagement assays : Use autoradiography (e.g., tritiated 12) to confirm PDE2 occupancy at clinically relevant doses .

What synergistic effects occur when PDE2 inhibitors are combined with other PDE-targeting drugs?

Q. Advanced

- PDE2 + PDE4 co-inhibition : Combined PF-999 (PDE2i) and roflumilast (PDE4i) increases AMPA receptor phosphorylation (pGluR1-S845) and CREB-mediated gene expression in hippocampal neurons .

- Dose optimization : Subthreshold doses of individual inhibitors (e.g., 1 mg/kg PF-999 + 0.3 mg/kg roflumilast) achieve synergistic memory enhancement in object location tasks .

How are mechanistic studies designed to evaluate PDE2 inhibitors in disease models?

Q. Advanced

- Cerebral ischemia-reperfusion injury (CIRI) : Middle cerebral artery occlusion (MCAO) mice treated with BAY 60-7550 show reduced infarct volume (23.4% vs. 45.8% in controls) via PKA-mediated anti-apoptotic effects (↓ caspase-3, ↑ Bcl-2) .

- UVB-induced skin carcinogenesis : PDE2 inhibition (e.g., BAY 60-7550) reduces epidermal apoptosis (TUNEL+ cells ↓ 62%) by modulating cGMP/PKG signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.